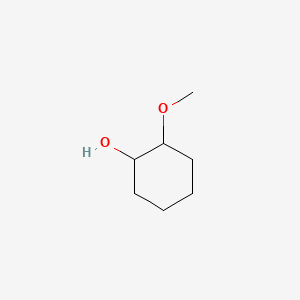
rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral compound featuring both stereoisomerism and a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves stereoselective synthesis techniques. One of the methods includes the enantioselective reduction of a suitable precursor, followed by the introduction of the methoxyphenyl group. Reaction conditions often require specific catalysts and controlled environments to maintain stereochemical purity.
Industrial Production Methods: : Industrially, this compound is synthesized through multi-step processes that include catalytic hydrogenation, esterification, and crystallization steps to ensure purity and yield. Advanced techniques like chiral chromatography may be employed to separate stereoisomers and achieve the desired configuration.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Conditions often involve an inert atmosphere and temperature control to prevent degradation.
Major Products Formed: : The major products formed from these reactions can include various intermediates that retain the core pyrrolidine structure while modifying other substituents. For instance, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol derivative.
Scientific Research Applications
Chemistry: : In chemistry, rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is useful in the study of stereoselective reactions.
Biology: : The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in pharmacological studies to understand the interaction of similar structures with biological targets.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure makes it a candidate for drug development, particularly in areas requiring chiral specificity.
Industry: : Industrial applications include its use in the synthesis of fine chemicals and pharmaceuticals. Its role as an intermediate in the production of other complex molecules is significant.
Mechanism of Action
The mechanism by which rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring allows for a unique binding affinity, influencing various biochemical pathways. Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses.
Comparison with Similar Compounds
Rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can be compared to other chiral pyrrolidine derivatives. What sets it apart is the specific stereochemistry and the presence of the methoxyphenyl group, which confer unique chemical properties and biological activities.
List of Similar Compounds
4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
4-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Each of these compounds shares a pyrrolidine core but differs in substituents and stereochemistry, leading to distinct properties and applications.
There you go! Let me know if there’s more detail you need.
Properties
CAS No. |
1392211-27-6 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



